

# What is the chemical structure of Daumone?

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## Compound of Interest

Compound Name: *Daumone*

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An In-depth Technical Guide to the Chemical Compound **Daumone**

## Introduction

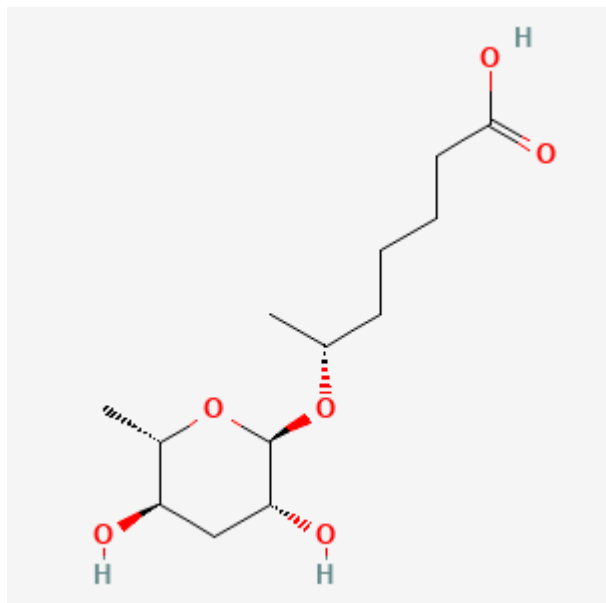
**Daumone** is a small molecule pheromone that plays a crucial role in the life cycle of the nematode *Caenorhabditis elegans*.<sup>[1]</sup> Under adverse environmental conditions such as overcrowding, starvation, or high temperatures, *C. elegans* secretes a mixture of pheromones, with **Daumone** being a major component, to signal entry into the "dauer" larval stage.<sup>[1][2][3]</sup> The dauer stage is a non-feeding, stress-resistant, and developmentally arrested state that allows the nematode to survive until conditions become more favorable.<sup>[1][3]</sup> Recent research has also highlighted the potential of **Daumone** and its analogs in areas beyond nematode biology, including aging and obesity research, and as a potential therapeutic agent for age-related diseases in mammals.<sup>[4][5]</sup> This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies related to **Daumone**.

## Chemical Structure and Properties

**Daumone**, also known as ascaroside C7 (ascr#1), is an ( $\omega$ -1)-hydroxy fatty acid ascaroside.<sup>[2]</sup> It is formed by the formal condensation of the alcoholic hydroxy group of (6R)-6-hydroxyheptanoic acid with the alpha anomer of ascarylopyranose.<sup>[2]</sup>

Chemical Identifiers and Properties

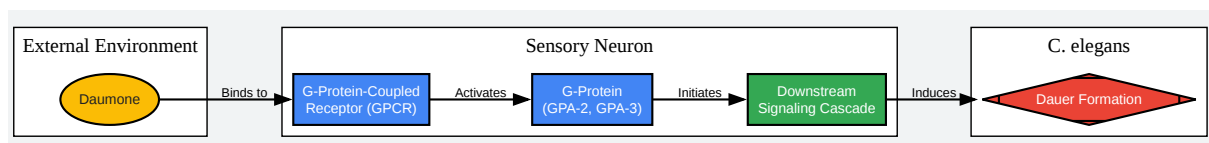
Property	Value	Source
IUPAC Name	(6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid	[2][6]
Molecular Formula	C <sub>13</sub> H <sub>24</sub> O <sub>6</sub>	[2]
Molecular Weight	276.33 g/mol	[2][6]
CAS Number	690991-47-0	[2]
ChEBI ID	CHEBI:78786	[2]
InChI	InChI=1S/C <sub>13</sub> H <sub>24</sub> O <sub>6</sub> /c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h8-11,13-15H,3-7H <sub>2</sub> ,1-2H <sub>3</sub> ,(H,16,17)/t8-,9+,10-,11-,13-/m1/s1	[2][6]
InChIKey	KBTQMAFDKPKMEJ-UYNYGYNWSA-N	[2][6]
SMILES	C[C@H]1--INVALID-LINK--O--INVALID-LINK--CCCCC(=O)O)O">C@@HO	[6]



## Biological Activity and Signaling Pathways

**Daumone**'s primary and most well-understood biological function is the induction of the dauer state in *C. elegans*.<sup>[1][2]</sup> This is achieved through a complex signaling cascade initiated by the binding of **Daumone** to specific G-protein-coupled receptors (GPCRs) in the worm's sensory neurons.<sup>[5]</sup> This interaction triggers a downstream signaling pathway that ultimately leads to the developmental switch to the dauer larva.

In addition to its role in nematodes, studies have explored the effects of **Daumone** in mammalian systems. Research suggests that **Daumone** may act as a calorie restriction mimetic, exhibiting anti-aging and anti-inflammatory properties.<sup>[5]</sup> It has been shown to improve survival and reduce hepatic inflammation and fibrosis in mice.<sup>[5]</sup> The proposed mechanisms for these effects include the modulation of key signaling pathways such as mTOR, TGF- $\beta$ 1, and NF- $\kappa$ B.<sup>[5][7]</sup>



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**Daumone** signaling pathway for dauer formation in *C. elegans*.



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Proposed mechanism of **Daumone**'s anti-inflammatory effect via NF- $\kappa$ B signaling.

## Quantitative Data from Biological Assays

The biological activity of **Daumone** and its analogs has been quantified in various assays. The following table summarizes key quantitative data from the literature.

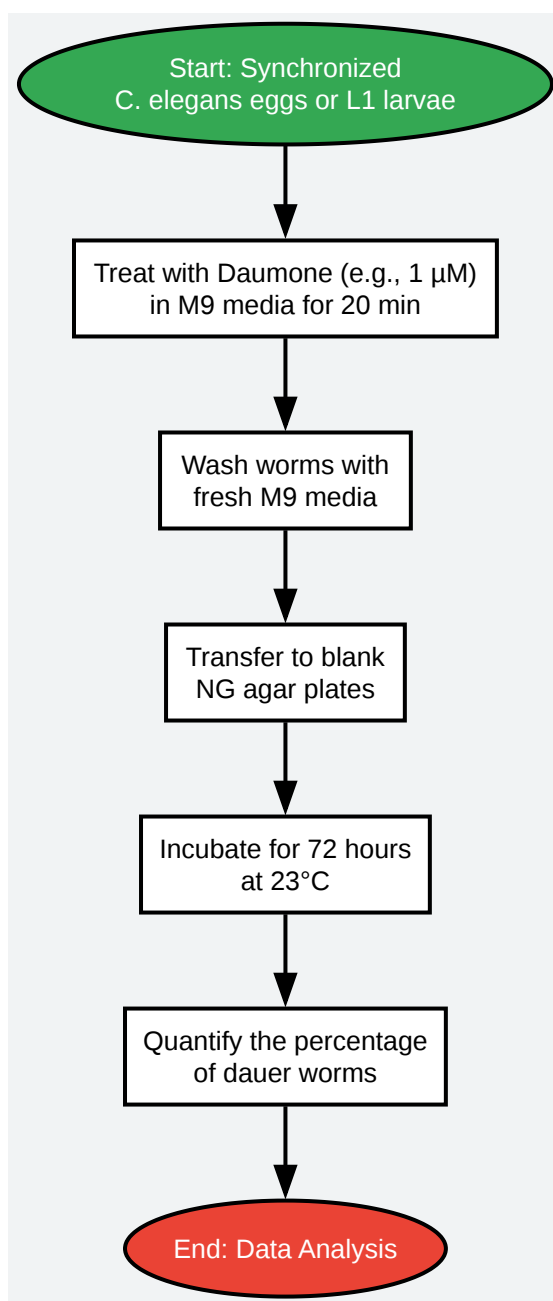
Assay	Organism/System	Compound	Concentration/Dose	Observed Effect	Source
Dauer Formation	C. elegans	Daumone 3	1 $\mu$ M	Significant induction of dauer formation	[1]
Egg Hatching	H. glycines	Daumone 3	1-10 $\mu$ M	21 $\pm$ 1% increase in hatching above control	[1]
Egg Hatching	H. glycines	Daumone 1	Up to 1 mM	No effect on hatching	[1]
Survival Study	Aged Mice	Daumone	2 mg/kg/day (oral)	48% reduction in the risk of death	[5]
LPS-Induced Liver Injury	Young Mice	Daumone	1 mg/kg (i.p.) for 10 days	Inhibition of I $\kappa$ B $\alpha$ phosphorylation	[5]
Hepatic Inflammation	Aged Mice	Daumone	2 or 20 mg/kg/day for 5 weeks	Attenuation of macrophage infiltration and proinflammatory cytokine expression	[8]
NF- $\kappa$ B Activation	HepG2 cells	Daumone	Dose-dependent	Suppression of TNF- $\alpha$ -induced NF- $\kappa$ B phosphorylation	[7][8]

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of **Daumone**.

### C. elegans Dauer Formation Assay

This assay is fundamental to assessing the dauer-inducing activity of **Daumone** and its analogs.<sup>[1][9]</sup>



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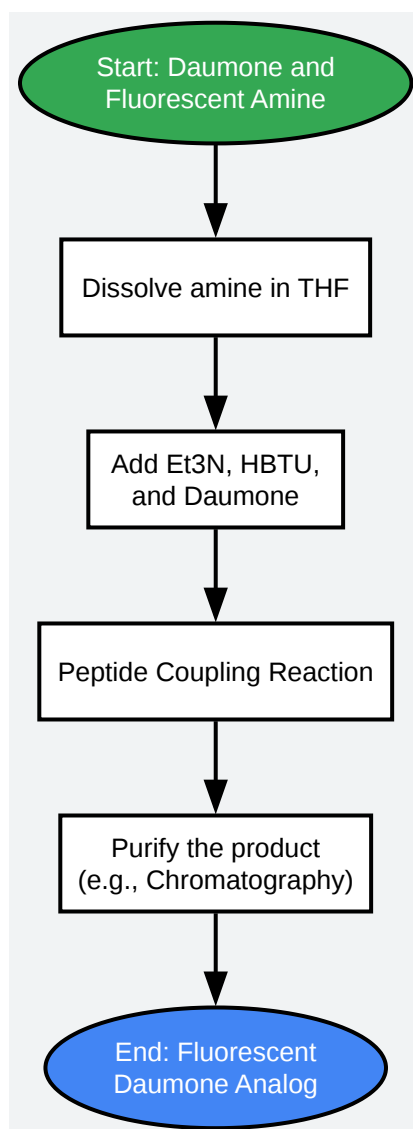
Experimental workflow for the *C. elegans* dauer formation assay.

Methodology:

- *C. elegans* (Bristol N2 strain) are cultured on nematode growth media (NGM) agar plates with *E. coli* (OP50) as a food source.[1]
- Synchronized populations of eggs or L1 larvae are obtained.[1]
- Approximately 200-300 worms are treated with the test compound (e.g., 1  $\mu$ M of **Daumone**) in a 200  $\mu$ L volume of M9 media for 20 minutes.[1]
- The worms are then washed with fresh M9 media to remove the compound.[1]
- Washed worms are transferred to blank NGM agar plates.[1]
- The plates are incubated for 72 hours at 23°C.[1]
- The percentage of worms that have entered the dauer stage is determined by microscopy. The assay is typically repeated multiple times for statistical significance.[1]

## Synthesis of Fluorescent Daumone Analogs

To visualize the uptake and localization of **Daumone** in *C. elegans*, fluorescently tagged analogs have been synthesized.[1][3]



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Simplified workflow for the synthesis of fluorescent **Daumone** analogs.

Methodology:

- A solution of a fluorescent amine (e.g., amine 32) is prepared in a solvent such as tetrahydrofuran (THF).<sup>[1]</sup>
- Triethylamine (Et3N) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are added to the solution.<sup>[1]</sup>
- **Daumone** (or a **Daumone** analog like **Daumone 3**) is then added to the reaction mixture.<sup>[1]</sup>



- The reaction proceeds via a peptide coupling mechanism to form an amide bond between the carboxylic acid of **Daumone** and the amine group of the fluorescent tag.[\[1\]](#)
- The resulting fluorescent **Daumone** analog is then purified, typically using chromatography techniques.[\[1\]](#)

## Analysis of Daumone's Effects in Mice

To investigate the anti-inflammatory and anti-aging effects of **Daumone** in mammals, various in vivo and in vitro experiments have been conducted.[\[5\]](#)[\[7\]](#)

### Animal Studies:

- **Daumone Administration:** Aged male C57BL/6J mice are administered **Daumone** orally, for example, at doses of 2 or 20 mg/kg/day for a specified period (e.g., 5 weeks or 5 months).[\[5\]](#)[\[8\]](#)
- **Blood Parameter Measurement:** Blood samples are collected to measure various parameters, including plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), free fatty acids (FFA), and total cholesterol.[\[7\]](#)
- **Immunohistochemistry:** Liver tissues are fixed, sectioned, and stained with antibodies against specific markers (e.g., F4/80 for macrophages) to assess cellular infiltration and tissue morphology.[\[7\]](#)
- **Real-time Quantitative Reverse Transcription PCR (qRT-PCR):** Total RNA is extracted from liver tissue, and the expression levels of genes related to inflammation (e.g., proinflammatory cytokines) are quantified.[\[7\]](#)[\[10\]](#)
- **Western Blot Analysis:** Protein extracts from liver tissue are used to determine the levels and phosphorylation status of proteins involved in signaling pathways like NF- $\kappa$ B (e.g., I $\kappa$ B $\alpha$ ).[\[7\]](#)

## Conclusion

**Daumone** is a fascinating molecule with significant biological roles in both nematodes and potentially in mammals. Its well-defined chemical structure and its function as a key signaling molecule in *C. elegans* have made it a valuable tool for studying developmental biology and

chemosensation. Furthermore, emerging research on its anti-inflammatory and anti-aging properties in mammalian systems opens up exciting new avenues for drug development and therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working to further unravel the complexities of **Daumone**'s biological functions.

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